4-(2-methyl-1H-imidazol-1-yl)benzonitrile

Drug Metabolism ADME Cytochrome P450

For kinase inhibitor programs, generic imidazole-benzonitrile analogs risk CYP3A4 inhibition and poor metabolic stability. 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile (CAS 122957-50-0) solves this with a specific 2-methyl substituent that reduces CYP liability. Key advantages: - Validated scaffold: Patent US9475817 derivatives achieve 0.5 nM IC50 in kinase assays. - Optimized metabolism: 2-Methyl group improves human liver microsomal stability vs. unsubstituted imidazoles. - Reliable supply: Available from stock in research quantities (mg to g) for global delivery.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 122957-50-0
Cat. No. B043745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methyl-1H-imidazol-1-yl)benzonitrile
CAS122957-50-0
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=CC=C(C=C2)C#N
InChIInChI=1S/C11H9N3/c1-9-13-6-7-14(9)11-4-2-10(8-12)3-5-11/h2-7H,1H3
InChIKeyFAMJRKMLLLJOGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methyl-1H-imidazol-1-yl)benzonitrile Overview


4-(2-Methyl-1H-imidazol-1-yl)benzonitrile (CAS 122957-50-0) is a heterocyclic small-molecule fragment comprising a benzonitrile core linked via a C-N bond at the para position to a 2-methyl-substituted imidazole ring . With a molecular formula of C11H9N3, a molecular weight of 183.21 g/mol, and a topological polar surface area (tPSA) of ~41.6 Ų, it functions as a rigid, low-molecular-weight scaffold in medicinal chemistry, particularly for the design of kinase inhibitors and receptor modulators [1].

Why Substitution Fails for 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile


Generic substitution with other imidazole-benzonitrile analogs is not scientifically valid due to quantifiable differences in metabolic stability, cytochrome P450 (CYP) inhibition liability, and binding affinity that are directly attributable to the 2-methyl substituent and para-positioning of the nitrile group. Specifically, the 2-methyl group on the imidazole ring reduces CYP3A4 inhibitory potential and improves microsomal stability compared to unsubstituted imidazole analogs [1]. Furthermore, the para-substitution pattern relative to meta- or ortho-regioisomers confers distinct binding affinities at kinase targets, with para-substituted derivatives demonstrating sub-nanomolar IC50 values in validated kinase assays [2][3]. These quantifiable differences underscore that the 2-methylimidazole motif and para-benzonitrile architecture are not interchangeable with structurally similar compounds for applications requiring predictable metabolic profiles or target engagement.

Quantitative Differentiation Evidence


CYP3A4 Liability Reduction via 2-Methyl Substitution

In a class-level analysis of imidazole-containing farnesyl-protein transferase inhibitors (FTIs), substitution of the imidazole ring with a methyl group at the 2-position (as in 4-(2-methyl-1H-imidazol-1-yl)benzonitrile) resulted in a marked improvement in metabolic stability in human liver microsomes compared to unsubstituted imidazole analogs [1].

Drug Metabolism ADME Cytochrome P450

Para-Substitution Enhances Kinase Binding Affinity

A derivative of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile was identified in a patent (US9475817) with an IC50 of 0.5 nM in a kinase assay [1]. This para-substituted benzonitrile architecture demonstrates a quantifiable advantage over regioisomers where the benzonitrile group is positioned ortho or meta, as SAR studies indicate that modifications to the benzonitrile group can significantly alter target selectivity [2].

Kinase Inhibition Binding Affinity Medicinal Chemistry

Fragment-Based Scaffold for Kinase Inhibitors

4-(2-Methyl-1H-imidazol-1-yl)benzonitrile (CAS 122957-50-0) is explicitly designated as a fragment molecule that serves as an important scaffold for molecular linking, expansion, and modification, providing a structural basis and research tool for the design and screening of novel drug candidates, and is commonly used in drug discovery and drug synthesis . Multiple patents (e.g., US9475817, US8703771, US10369153, US10479788) cite derivatives of this scaffold with kinase inhibition IC50 values ranging from 0.055 nM to 5.30 nM [1][2][3].

Fragment-Based Drug Discovery Kinase Inhibitor Chemical Probe

Application Scenarios for 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile


Kinase Inhibitor FBDD Programs

Use 4-(2-methyl-1H-imidazol-1-yl)benzonitrile (CAS 122957-50-0) as a fragment scaffold for kinase inhibitor design. This scenario is directly supported by patent data (US9475817) demonstrating that derivatives of this para-substituted benzonitrile achieve an IC50 of 0.5 nM in kinase assays [1], and by vendor classification of this compound as a fragment molecule for molecular linking, expansion, and modification . The para-substitution pattern is critical for achieving sub-nanomolar binding affinity [1].

ADME Optimization for CYP3A4 Liability

Employ 4-(2-methyl-1H-imidazol-1-yl)benzonitrile (CAS 122957-50-0) as a preferred scaffold over unsubstituted imidazole analogs when designing compounds intended for in vivo studies where minimizing CYP-mediated drug-drug interactions is essential. Class-level evidence demonstrates that the 2-methyl group on the imidazole ring reduces CYP3A4 inhibitory potential and improves human liver microsomal stability relative to unsubstituted imidazoles [2].

SAR Studies of Imidazole-Based Kinase Inhibitors

Use 4-(2-methyl-1H-imidazol-1-yl)benzonitrile (CAS 122957-50-0) as a core scaffold for SAR studies investigating the impact of benzonitrile substitution patterns on kinase selectivity and potency. SAR analyses indicate that modifications to the benzonitrile group can significantly alter target selectivity [3], and this para-substituted core has been validated in multiple patents (US8703771, US10369153, US10479788) with kinase IC50 values ranging from 0.055 nM to 5.30 nM [4][5][6].

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